molecular formula C27H20O2 B8356545 1,1-Bis(4-benzoylphenyl)methane

1,1-Bis(4-benzoylphenyl)methane

Cat. No. B8356545
M. Wt: 376.4 g/mol
InChI Key: IAZJTHIZDCKMKL-UHFFFAOYSA-N
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Patent
US05663440

Procedure details

In a 5-liter four-necked flask equipped with a stirring device, a thermometer, a condenser and a nitrogen substituting device, 317.0 g of aluminum chloride and 1.5 liters of nitrobenzene were mixed and then 209.0 g of benzoyl chloride was introduced with ice cooling to be dissolved, and then a solution of 100.0 g of diphenylmethane in 100 milliliters of nitrobenzene was added dropwise for 30 minutes. 30 minutes after the end of the dropwise adding, the temperature was increased to 70° C. by removing an ice bath, and stirring was carried out with maintaining the temperature for 5 hours. After the end of the reaction was confirmed by a gas chromatography, the reaction solution was poured on 1.0 liter of ice, and then extracted with 2.5 liters of chloroform. Thereafter, the solution was washed with a 6N-HCl aqueous solution, an aqueous solution of sodium hydrogencarbonate, brine and water, removed off chloroform and nitrobenzene by a rotary evaporator, and then 150.7 g of 1,1-bis(4-benzoylphenyl)methane was obtained as crystals after recrystallizing from ethyl acetate.
Quantity
317 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
209 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:14]1([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[N+](C1C=CC=CC=1)([O-])=O>[C:5]([C:17]1[CH:18]=[CH:19][C:14]([CH2:20][C:21]2[CH:22]=[CH:23][C:24]([C:5](=[O:12])[C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:25][CH:26]=2)=[CH:15][CH:16]=1)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
317 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1.5 L
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
209 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5-liter four-necked flask equipped with a stirring device
DISSOLUTION
Type
DISSOLUTION
Details
to be dissolved
ADDITION
Type
ADDITION
Details
30 minutes after the end of the dropwise adding
Duration
30 min
CUSTOM
Type
CUSTOM
Details
by removing an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
with maintaining the temperature for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
the reaction solution was poured on 1.0 liter of ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 2.5 liters of chloroform
WASH
Type
WASH
Details
Thereafter, the solution was washed with a 6N-HCl aqueous solution
CUSTOM
Type
CUSTOM
Details
an aqueous solution of sodium hydrogencarbonate, brine and water, removed off chloroform and nitrobenzene
CUSTOM
Type
CUSTOM
Details
by a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)CC1=CC=C(C=C1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150.7 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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